
4-(3-Chlorophenyl)-2,5-dimethylthiazole
Overview
Description
4-(3-Chlorophenyl)-2,5-dimethylthiazole is a useful research compound. Its molecular formula is C11H10ClNS and its molecular weight is 223.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound could interact with its targets by binding to them, which could inhibit or enhance the target’s activity. This interaction could lead to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties. For example, its solubility could affect its absorption and distribution, and its chemical structure could influence how it’s metabolized and excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cell behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biological Activity
4-(3-Chlorophenyl)-2,5-dimethylthiazole (CAS No. 881384-80-1) is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their roles in pharmacology, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a chlorophenyl group and two methyl groups. This structure contributes to its lipophilicity and biological activity. The compound's molecular formula is C10H10ClN2S, and it has a molecular weight of approximately 226.72 g/mol.
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Anticancer Activity : Studies indicate that thiazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, compounds similar to this compound have shown to increase the Bax/Bcl-2 ratio, leading to enhanced apoptosis in cancer cell lines such as MCF-7 and HepG2 .
- Antimicrobial Effects : Thiazoles have demonstrated broad-spectrum antimicrobial properties. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
- Anti-inflammatory Properties : Thiazole derivatives can inhibit key inflammatory mediators such as TNF-α and IL-6. This is often achieved through the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response .
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound and related compounds:
Case Studies
- Anticancer Efficacy : In a study evaluating thiazole derivatives, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 18 µM. The compound was found to induce apoptosis by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Activity : A series of thiazole compounds were tested against various bacterial strains. The results indicated that compounds similar to this compound demonstrated potent antibacterial activity by inhibiting bacterial growth through interference with essential metabolic pathways .
- Anti-inflammatory Effects : In vivo studies using an LPS-induced inflammation model showed that thiazole derivatives could significantly reduce levels of inflammatory cytokines such as TNF-α and IL-6 in serum samples . This suggests potential therapeutic applications in treating inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives, including 4-(3-Chlorophenyl)-2,5-dimethylthiazole, exhibit notable antimicrobial properties. These compounds are being investigated for their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, making them potential candidates for new antibiotic therapies .
Anticancer Properties
Thiazole compounds have also been explored for their anticancer potential. Studies have reported that certain thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chlorophenyl group in this compound enhances its lipophilicity, which may improve its efficacy in targeting cancer cells .
Anticonvulsant Effects
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. Compounds similar to this compound have demonstrated significant protective effects in animal models of epilepsy. The structure-activity relationship (SAR) analysis suggests that modifications such as halogen substitutions can enhance anticonvulsant activity .
Biological Studies
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit key enzymes or modulate receptor activities, thereby influencing various biological pathways. This characteristic makes it a valuable tool for studying biological processes and disease mechanisms .
Enzyme Inhibition Studies
Inhibitory studies on enzymes such as kinases and phosphatases have shown that thiazole derivatives can serve as effective inhibitors. This property is particularly useful in drug development for diseases where enzyme dysregulation plays a critical role .
Industrial Applications
Synthesis of Bioactive Compounds
this compound serves as an intermediate in the synthesis of other bioactive compounds. Its unique chemical structure allows for further modifications that can lead to the development of new pharmaceuticals and agrochemicals .
Potential in Agrochemicals
There is ongoing research into the use of thiazole derivatives in agricultural applications, particularly as fungicides and herbicides. Their ability to inhibit microbial growth can be harnessed to protect crops from various pathogens .
Case Studies
Q & A
Q. What are the standard synthetic routes for preparing 4-(3-Chlorophenyl)-2,5-dimethylthiazole, and how are yields optimized?
Basic Synthesis : A common method involves refluxing intermediates like substituted hydrazides or aldehydes in polar aprotic solvents (e.g., DMSO or ethanol) under acidic conditions, followed by purification via crystallization or distillation. For example, thiazole derivatives are synthesized by refluxing hydrazides with substituted benzaldehydes in ethanol with glacial acetic acid, yielding products after solvent evaporation and recrystallization .
Yield Optimization : Compare reaction parameters such as solvent choice (DMSO vs. ethanol), reflux duration (4–18 hours), and stoichiometric ratios. For instance, extending reflux time from 4 to 18 hours improved yields in similar triazole syntheses (65% vs. 85–95% in other studies) .
Study | Solvent | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|
A | DMSO | 18 | 65 | |
B | Ethanol | 4 | 85–95 |
Q. What advanced characterization techniques are critical for confirming the structure of this compound?
Basic Techniques : Nuclear Magnetic Resonance (NMR) for analyzing proton and carbon environments, Infrared (IR) spectroscopy for functional group identification, and mass spectrometry for molecular weight confirmation.
Advanced Methods : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example, SC-XRD resolved bond lengths and angles in a related thiazole derivative (mean C–C bond length: 0.004 Å, R factor: 0.053) .
Q. How do substituents on the thiazole core influence biological activity, and how is this analyzed computationally?
Advanced SAR Analysis : Substituents like chlorophenyl groups enhance hydrophobic interactions with target enzymes (e.g., CYP51 in C. albicans). Computational docking studies reveal that 3-chlorophenyl groups occupy hydrophobic clefts, improving antifungal activity . For stress-related applications, isoxazole and triazole side chains in analogs modulate binding to neurological targets .
Q. How should researchers address contradictions in reported biological activity data for thiazole derivatives?
Methodological Approach :
- Compare assay conditions (e.g., microbial strains, concentrations).
- Evaluate structural analogs: For example, 2,5-dimercapto-thiadiazoles with 3-chlorophenyl groups showed variable C. albicans inhibition due to differences in side-chain hydrophobicity .
- Validate via orthogonal assays (e.g., in vitro enzymatic vs. whole-cell assays).
Q. What strategies are used for impurity profiling during the synthesis of this compound?
Advanced Analytical Methods :
- High-Performance Liquid Chromatography (HPLC) with reference standards (e.g., 1-(3-Chlorophenyl)piperazine hydrochloride) to identify byproducts .
- Structural elucidation of impurities via LC-MS and comparison with synthetic intermediates (e.g., propyl ether or dihydrochloride derivatives) .
Impurity | CAS Number | Key Functional Groups | Reference |
---|---|---|---|
1-(3-Chlorophenyl)piperazine HCl | 13078-15-4 | Cl, N, HCl | |
Bis-[4-(3-chlorophenyl)piperazine] | n/a | Cl, N, 2HCl |
Q. How can computational modeling guide the design of this compound analogs for specific targets?
Advanced Methodology :
- Molecular Docking : Simulate binding to target proteins (e.g., CYP51 for antifungals) using software like AutoDock. Adjust substituents (e.g., fluorine or methoxy groups) to optimize hydrogen bonding or π-π stacking .
- Pharmacophore Modeling : Identify critical interaction sites, such as the 3-chlorophenyl moiety’s role in hydrophobic pocket binding .
Q. What are the challenges in reproducing crystallographic data for thiazole derivatives, and how are they resolved?
Advanced Crystallography :
- Crystal Growth : Use slow evaporation in ethanol/water mixtures to obtain high-quality crystals.
- Data Collection : Ensure resolution < 1.0 Å and low R-factor (<0.05) for accuracy. For example, a related thiazole derivative was resolved at 295 K with a 0.053 R-factor .
Properties
IUPAC Name |
4-(3-chlorophenyl)-2,5-dimethyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNNPFPQIPWFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653876 | |
Record name | 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881384-80-1 | |
Record name | 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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